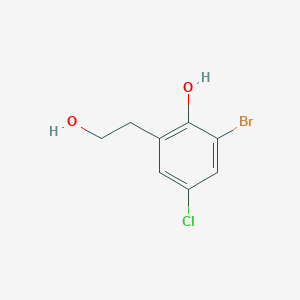
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of phenol, where the phenolic ring is substituted with bromine, chlorine, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol typically involves the bromination and chlorination of phenol derivatives, followed by the introduction of the hydroxyethyl group. One common method is the electrophilic aromatic substitution reaction, where phenol is first brominated and chlorinated under controlled conditions. The hydroxyethyl group can then be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine substituents can be reduced to form less substituted phenol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-Bromo-4-chloro-6-(2-oxoethyl)phenol, while substitution reactions can produce various substituted phenol derivatives.
Scientific Research Applications
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Bromo-2-(2-hydroxyethyl)phenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Bromo-4-chloro-6-methylphenol: Substituted with a methyl group instead of a hydroxyethyl group, affecting its chemical properties and uses.
Uniqueness
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H8BrClO2 |
|---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8BrClO2/c9-7-4-6(10)3-5(1-2-11)8(7)12/h3-4,11-12H,1-2H2 |
InChI Key |
POEATDSMTZDSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCO)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















